3-(2'-Isopropylpiperidino)propyl benzoate
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Overview
Description
3-(2’-Isopropylpiperidino)propyl benzoate is an organic compound with the molecular formula C18H27NO2. It is an ester formed from benzoic acid and 3-(2’-isopropylpiperidino)propanol. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with an isopropyl group and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Isopropylpiperidino)propyl benzoate typically involves the esterification of benzoic acid with 3-(2’-isopropylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of 3-(2’-Isopropylpiperidino)propyl benzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Isopropylpiperidino)propyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield benzoic acid and 3-(2’-isopropylpiperidino)propanol.
Oxidation: The piperidine ring can undergo oxidation reactions, leading to the formation of N-oxide derivatives.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and 3-(2’-isopropylpiperidino)propanol.
Oxidation: N-oxide derivatives of the piperidine ring.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
3-(2’-Isopropylpiperidino)propyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2’-Isopropylpiperidino)propyl benzoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing benzoic acid, which may exert biological effects. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to physiological responses .
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Similar ester structure but lacks the piperidine ring.
Benzyl benzoate: Contains a benzyl group instead of the piperidine ring.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of the piperidine ring.
Uniqueness
3-(2’-Isopropylpiperidino)propyl benzoate is unique due to the presence of the piperidine ring substituted with an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63916-94-9 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(2-propan-2-ylpiperidin-1-yl)propyl benzoate |
InChI |
InChI=1S/C18H27NO2/c1-15(2)17-11-6-7-12-19(17)13-8-14-21-18(20)16-9-4-3-5-10-16/h3-5,9-10,15,17H,6-8,11-14H2,1-2H3 |
InChI Key |
KCVRSLICXICRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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